Diethyl (3-oxobutyl)malonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-(3-oxobutyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-4-15-10(13)9(7-6-8(3)12)11(14)16-5-2/h9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUWYSWCNMTCSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00291471 | |
| Record name | diethyl (3-oxobutyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4761-26-6 | |
| Record name | NSC75766 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75766 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl (3-oxobutyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Routes and Methodologies for Diethyl 3 Oxobutyl Malonate
Classical and Refined Alkylation Approaches to Diethyl (3-oxobutyl)malonate Synthesis
The most traditional and widely employed method for synthesizing this compound is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. openstax.orglibretexts.orgulb.ac.be In this specific synthesis, the enolate of diethyl malonate acts as the Michael donor and adds to methyl vinyl ketone (3-buten-2-one), the Michael acceptor. openstax.orglibretexts.org
The reaction is typically base-catalyzed, with sodium ethoxide being a common choice to deprotonate diethyl malonate. pearson.comlibretexts.org The resulting resonance-stabilized enolate then attacks the β-carbon of methyl vinyl ketone. libretexts.org This process is a cornerstone of C-C bond formation in organic chemistry. libretexts.org
The malonic ester synthesis, a broader application of this type of alkylation, allows for the conversion of alkyl halides into carboxylic acids, effectively lengthening the carbon chain. libretexts.orglibretexts.org While the direct alkylation of diethyl malonate with a halo-ketone could be envisioned, the Michael addition to methyl vinyl ketone is a more convergent and efficient route.
A general procedure for this classical approach involves the slow addition of diethyl malonate to a solution of sodium ethoxide in a suitable solvent like ethanol (B145695). After the formation of the enolate, methyl vinyl ketone is introduced to the reaction mixture. Subsequent workup and purification yield the desired this compound.
Innovative Catalytic Strategies for this compound Formation
Recent advancements in catalysis have led to more efficient and selective methods for the synthesis of this compound. These strategies often focus on the use of metal or organocatalysts to promote the Michael addition under milder conditions.
One innovative approach involves the use of a simple LiClO4/Et3N catalyst system, which has been shown to efficiently catalyze the Michael addition of active methylene (B1212753) compounds to conjugated ketones with high yields and in short reaction times. researchgate.net Another study explored the use of ytterbium triflate (Yb(OTf)3) in the presence of L-alanine and a base in an aqueous solution, although in this particular case, the reaction between diethyl malonate and methyl vinyl ketone did not proceed to form the desired product. lu.se
Frustrated Lewis Pairs (FLPs) have also emerged as powerful catalysts for Michael additions. The combination of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct can activate substrates for nucleophilic attack. For instance, the use of a carborane-based Lewis acid in conjunction with a phosphine (B1218219) has been shown to catalyze the Michael addition of dimethyl malonate to 3-buten-2-one, a reaction analogous to the synthesis of the diethyl ester. researchgate.netresearchgate.net
The development of organocatalysts has provided a metal-free alternative for this transformation. L-proline, for example, has been used as a catalyst for the conjugate addition of diethyl malonate to enones, including under microwave irradiation, which can significantly reduce reaction times. thieme-connect.com
Sustainable and Environmentally Benign Synthetic Pathways to this compound
In line with the principles of green chemistry, efforts have been made to develop more sustainable and environmentally friendly methods for the synthesis of this compound. A significant focus has been on reducing or eliminating the use of hazardous organic solvents.
Solvent-free microwave-mediated Michael addition reactions have proven to be a particularly effective "green" approach. ias.ac.in For instance, the reaction of diethyl malonate with methyl vinyl ketone on the surface of activated potassium carbonate under microwave irradiation proceeds in good yield without the need for a solvent. ias.ac.inscribd.com This method offers advantages such as shorter reaction times, simpler work-up procedures, and reduced waste generation.
The use of water as a reaction medium is another key aspect of green chemistry. While some catalytic systems for Michael additions have been developed for aqueous media, their application to the synthesis of this compound is an area of ongoing research. lu.se
The table below summarizes some of the reported yields for the synthesis of this compound and its dimethyl analog using various methods.
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| Diethyl malonate, Methyl vinyl ketone | Activated potassium carbonate, Microwave | Diethyl 2-(3-oxobutyl)malonate | 97% | ias.ac.in |
| Diethyl malonate, 2-Cyclohexen-1-one | L-proline, Microwave | (R)-(+)-Diethyl 2-(3-oxocyclohexyl)malonate | 96% | thieme-connect.com |
| Diethyl malonate, Benzylidenacetone | L-proline, Microwave | (R)-(+)-Diethyl 2-(1-phenyl-3-oxobutyl)malonate | 86% | thieme-connect.com |
| Dimethyl malonate, 3-Buten-2-one | PPh3 | Dimethyl 2-(3-oxobutyl)malonate | 64% (after 24h) | researchgate.net |
| Dimethyl 2-(3-oxobutyl)malonate, 1,4-Dibromobutane (B41627) | NaH, NaI, DMF | Tetramethyl 2,13-dioxotetradecane-5,5,10,10-tetracarboxylate | 95% | ulb.ac.begre.ac.uk |
Mechanistic Investigations of Diethyl 3 Oxobutyl Malonate Reactivity
Examination of Nucleophilic Behavior of the Malonate Moiety in Diethyl (3-oxobutyl)malonate
The malonate moiety in this compound is characterized by an active methylene (B1212753) group flanked by two electron-withdrawing ester functionalities. This structural feature renders the α-protons acidic and susceptible to deprotonation by a base, leading to the formation of a stabilized enolate ion. This enolate is a potent nucleophile and readily participates in a variety of carbon-carbon bond-forming reactions.
One of the most prominent reactions showcasing the nucleophilic character of the malonate portion is the Michael addition, or conjugate addition. researchgate.netrsc.org In this reaction, the enolate generated from this compound attacks the β-carbon of an α,β-unsaturated carbonyl compound. For instance, the reaction with methyl vinyl ketone proceeds via the conjugate addition of the diethyl malonate enolate to the electrophilic double bond of the ketone. researchgate.netrsc.org Mechanistic studies, including control experiments, have provided strong support for this type of Michael addition process. molaid.com
The nucleophilicity of the malonate can be influenced by the reaction conditions, including the choice of base and solvent. Stronger bases will more readily generate the enolate, increasing the rate of nucleophilic attack. The solvent can also play a role in solvating the enolate and influencing its reactivity.
Studies on the Reactivity Profile of the Ketone Functionality in this compound
The ketone functionality in this compound provides a second site for chemical reactions. The carbonyl carbon is electrophilic and can be attacked by nucleophiles. The reactivity of this ketone is influenced by the steric and electronic environment within the molecule.
The ketone can undergo typical carbonyl reactions such as reduction, and addition of organometallic reagents. For instance, reduction with a hydride reagent like sodium borohydride (B1222165) would convert the ketone to a secondary alcohol.
Furthermore, the ketone can participate in intramolecular reactions. The presence of the malonate moiety in the same molecule allows for the possibility of intramolecular cyclizations, where the enolate of the malonate attacks the electrophilic carbonyl carbon of the ketone. These reactions are often key steps in the synthesis of cyclic compounds.
Elucidation of Condensation Reaction Mechanisms Involving this compound
This compound is a valuable substrate for various condensation reactions, which are crucial for the formation of larger, more complex molecules. cymitquimica.com These reactions typically involve the nucleophilic character of the malonate moiety and the electrophilic nature of the ketone or an external electrophile.
A classic example is the Knoevenagel condensation, where the active methylene group of the malonate condenses with an aldehyde or ketone in the presence of a basic catalyst. amazonaws.com While the provided information details the general mechanism of the Knoevenagel condensation with diethyl malonate, the same principles apply to this compound, with the caveat that the ketone within the molecule could potentially compete in reactivity. amazonaws.com The mechanism involves the deprotonation of the malonate to form a carbanion, which then attacks the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. amazonaws.com
Another important condensation is the Claisen condensation. In reactions involving this compound, this can occur intramolecularly, leading to the formation of cyclic β-keto esters. The mechanism involves the formation of an enolate from the malonate, which then attacks one of the ester carbonyls in an intramolecular fashion, followed by the departure of an ethoxide leaving group.
The table below summarizes the key aspects of these condensation reactions.
| Reaction Name | Key Reactants | Catalyst | Key Intermediate | Product Type |
| Knoevenagel Condensation | This compound, Aldehyde/Ketone | Base (e.g., piperidine, pyridine) | Malonate carbanion | α,β-unsaturated dicarbonyl compound |
| Intramolecular Claisen Condensation | This compound | Base (e.g., sodium ethoxide) | Malonate enolate | Cyclic β-keto ester |
Analysis of Acylation Mechanisms Utilizing this compound
Acylation reactions involving this compound typically target the nucleophilic carbon of the malonate moiety. The process involves the introduction of an acyl group (R-C=O) onto the α-carbon of the malonate. This can be achieved using various acylating agents such as acyl chlorides or acid anhydrides in the presence of a suitable base.
The mechanism commences with the deprotonation of the active methylene group of this compound by a base to generate the corresponding enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This results in a tetrahedral intermediate which subsequently collapses, eliminating the leaving group (e.g., chloride ion) to yield the acylated product.
These acylation reactions are significant in synthetic organic chemistry as they allow for the extension of the carbon chain and the introduction of new functional groups. nih.gov The resulting β-dicarbonyl compounds are versatile intermediates for further transformations.
Role of Enolization and Keto-Enol Tautomerism in this compound Transformations
Keto-enol tautomerism plays a critical role in the reactivity of this compound. libretexts.org This equilibrium involves the interconversion between the keto form (containing the carbonyl group) and the enol form (containing a hydroxyl group and a carbon-carbon double bond). Both the ketone and the dicarbonyl system of the malonate can exhibit this tautomerism.
The enol form of the malonate is the key intermediate in its nucleophilic reactions. The formation of the enolate, which is the conjugate base of the enol, is central to its reactivity in condensation and acylation reactions. The stability of the enol form is influenced by factors such as intramolecular hydrogen bonding and conjugation. For dicarbonyl compounds like malonates, the enol form can be significantly stabilized. libretexts.org
Similarly, the ketone functionality can also enolize. The enol form of the ketone can act as a nucleophile, participating in reactions such as aldol (B89426) condensations. The extent of enolization is dependent on the solvent and the presence of acid or base catalysts. libretexts.orgdoubtnut.com Studies on malonic acid have shown that the keto-enol equilibrium constant is highly dependent on the relative humidity, suggesting that the environment can significantly influence the concentration of the reactive enol form. nih.govresearchgate.net
The table below highlights the key features of keto-enol tautomerism in this compound.
| Tautomeric Form | Key Structural Feature | Role in Reactivity |
| Keto Form | Carbonyl group (C=O) | Electrophilic site at the carbonyl carbon |
| Enol Form | Hydroxyl group (-OH) and C=C double bond | Nucleophilic site at the α-carbon |
Intramolecular Participation and Cyclization Mechanisms of this compound Derivatives
The bifunctional nature of this compound and its derivatives makes them ideal precursors for intramolecular cyclization reactions, leading to the formation of various carbocyclic and heterocyclic ring systems. These reactions are driven by the proximity of the nucleophilic malonate moiety and the electrophilic ketone or other introduced functional groups.
A common cyclization is the intramolecular aldol reaction. For derivatives of this compound, the enolate generated from the malonate can attack the ketone carbonyl, leading to the formation of a five- or six-membered ring containing a β-hydroxy ketone. Subsequent dehydration can yield a cyclopentenone or cyclohexenone derivative.
Another important cyclization is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a β-keto ester. While this compound itself does not undergo a classical Dieckmann condensation, derivatives where the oxobutyl chain is extended and terminated with an ester group can undergo such cyclizations.
The mechanism of these cyclizations generally involves the following steps:
Base-catalyzed formation of an enolate from the malonate moiety.
Intramolecular nucleophilic attack of the enolate on the electrophilic carbonyl carbon.
Formation of a cyclic intermediate.
Protonation or elimination to yield the final cyclic product.
These intramolecular reactions are powerful tools in organic synthesis for the construction of complex cyclic architectures from acyclic precursors.
Solvolytic Reactions of this compound Analogues
Solvolysis refers to a reaction where the solvent acts as the nucleophile. For analogues of this compound, solvolytic reactions can occur at the ester functionalities. Under acidic or basic conditions in the presence of a nucleophilic solvent like water or an alcohol, the ester groups can undergo hydrolysis or transesterification, respectively.
In acidic hydrolysis, the carbonyl oxygen of the ester is protonated, activating the carbonyl group towards nucleophilic attack by a water molecule. This leads to a tetrahedral intermediate, which then eliminates a molecule of ethanol (B145695) to form a carboxylic acid.
Under basic conditions, a hydroxide (B78521) ion directly attacks the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an ethoxide ion to form a carboxylate, which is then protonated upon workup to give the carboxylic acid.
The reactivity of the ester groups towards solvolysis can be influenced by steric hindrance and the electronic nature of the rest of the molecule. These reactions are fundamental in modifying the structure of this compound analogues and are often used in the final steps of a synthesis to unmask carboxylic acid functionalities.
Strategic Applications of Diethyl 3 Oxobutyl Malonate in Organic Synthesis
Diethyl (3-oxobutyl)malonate as a Key Building Block for Polyfunctional Compounds
This compound is a highly versatile reagent in organic synthesis, primarily due to its possession of multiple, orthogonally reactive functional groups. nih.gov Its structure, which incorporates a ketone and two ethyl ester moieties, allows for a wide range of chemical transformations, making it an ideal starting material for the construction of complex, polyfunctional molecules. The presence of an active methylene (B1212753) group, flanked by two carbonyl groups, imparts significant acidity, facilitating deprotonation and subsequent alkylation or acylation reactions. chemicalbook.comguidechem.com
The inherent functionality of this compound allows for selective manipulation. For instance, the ketone can undergo nucleophilic addition, reduction to an alcohol, or conversion to an imine, while the ester groups can be hydrolyzed, transesterified, or aminated. This differential reactivity enables chemists to introduce a variety of substituents and build molecular complexity in a controlled, stepwise manner. The 3-oxobutyl side chain provides a four-carbon extension that can be further modified or incorporated into larger molecular frameworks.
The strategic placement of these functional groups makes this compound a valuable precursor for compounds with diverse chemical properties. The ability to perform reactions such as alkylation, acylation, aldol (B89426) condensation, and Michael additions at different sites within the molecule underscores its utility as a foundational building block in synthetic chemistry. chemicalbook.comguidechem.com
| Property | Description |
| Molecular Formula | C11H18O5 |
| Molar Mass | 230.26 g/mol |
| Key Functional Groups | Ketone, Diethyl Ester, Active Methylene |
| IUPAC Name | diethyl 2-(3-oxobutyl)propanedioate |
Synthesis of Complex Heterocyclic Systems via this compound Intermediates
The unique structural features of this compound make it an excellent substrate for the synthesis of a wide array of heterocyclic compounds. askfilo.com The presence of 1,3-dicarbonyl and 1,5-dicarbonyl functionalities within the same molecule allows for a variety of cyclocondensation reactions with dinucleophilic reagents. These reactions are often highly efficient and provide direct routes to complex ring systems that are prevalent in pharmaceuticals and natural products. nih.gov
Nitrogen-Containing Heterocycles Derived from this compound
Nitrogen-containing heterocycles are of significant interest due to their widespread presence in biologically active compounds. mdpi.comnih.gov this compound serves as a valuable precursor for the synthesis of various nitrogenous ring systems. For example, condensation reactions with hydrazine (B178648) and its derivatives can yield pyrazole (B372694) or pyridazinone scaffolds. The reaction with ureas or thioureas can lead to the formation of pyrimidine (B1678525) derivatives, which are core structures in many pharmaceutical agents. nih.gov Similarly, reactions with enamines or other nitrogen-based nucleophiles can be employed to construct substituted pyridines through cyclization pathways. The versatility of the malonate ester allows for the formation of a variety of nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry. researchgate.netnih.gov
| Reagent | Resulting Heterocycle |
| Hydrazine | Pyrazole derivatives |
| Urea/Thiourea | Pyrimidine derivatives |
| Amidines | Substituted Pyrimidines |
Oxygen-Containing Heterocycles Synthesized from this compound Precursors
The synthesis of oxygen-containing heterocycles can also be readily achieved using this compound as a starting material. nih.gov Intramolecular cyclization reactions, often acid- or base-catalyzed, can lead to the formation of furan (B31954) or pyran derivatives. For instance, reduction of the ketone followed by acid-catalyzed cyclization can yield substituted tetrahydropyrans. Alternatively, manipulation of the ester and ketone functionalities can facilitate the construction of coumarin (B35378) or chromone (B188151) frameworks, which are common motifs in natural products with interesting biological activities. The flexibility of the oxobutyl chain can favor the formation of six-membered rings.
| Reaction Type | Resulting Heterocycle |
| Intramolecular Aldol Condensation | Cyclohexenone derivatives |
| Reduction and Cyclization | Tetrahydropyran derivatives |
| Pechmann Condensation (with phenols) | Coumarin derivatives |
Contribution of this compound to Total Synthesis of Natural Products
While specific, high-profile examples of the direct use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motifs are representative of key intermediates in synthetic strategies. The polyfunctional nature of this compound makes it an analog for intermediates that are often generated in situ during a synthetic sequence. For instance, the 1,5-dicarbonyl system is a classic precursor for Robinson annulation reactions, a powerful method for the construction of six-membered rings in the synthesis of steroids and terpenes.
The principles of reactivity inherent to this compound are frequently applied in the synthesis of natural products. The ability to perform selective alkylations and cyclizations is fundamental to building the carbon skeletons of many complex molecules. Therefore, while it may not always be the direct starting material, the chemical transformations it exemplifies are central to the logic of natural product synthesis.
Development of Asymmetric Synthesis Methodologies Employing this compound
The development of asymmetric methodologies to control stereochemistry is a cornerstone of modern organic synthesis. This compound, with its prochiral center at the active methylene position, is an attractive substrate for the development of enantioselective transformations. usm.edu Research in this area has focused on the use of chiral catalysts to control the stereochemical outcome of reactions involving this and similar malonate derivatives.
For example, asymmetric alkylation of the malonate can be achieved using chiral phase-transfer catalysts or metal complexes with chiral ligands. researchgate.net These methods allow for the enantioselective introduction of a substituent at the α-position, creating a chiral quaternary center. Furthermore, the ketone functionality can be a handle for asymmetric reductions or additions, using chiral catalysts or reagents to produce enantiomerically enriched secondary alcohols. These approaches provide access to chiral building blocks that are valuable for the synthesis of enantiopure pharmaceuticals and other biologically active molecules. nih.gov
| Asymmetric Method | Chiral Product |
| Phase-Transfer Catalyzed Alkylation | Enantioenriched α-substituted malonates |
| Chiral Metal Complex-Catalyzed Hydrogenation | Enantioenriched β-hydroxy esters |
| Organocatalyzed Michael Addition | Chiral 1,5-dicarbonyl compounds |
This compound in the Construction of Advanced Pharmaceutical Scaffolds
The structural motifs accessible from this compound are highly relevant in the design and synthesis of pharmaceutical agents. Heterocyclic scaffolds, which can be readily prepared from this starting material, form the core of a vast number of marketed drugs. mdpi.com For instance, pyrimidines, pyridines, and pyrazoles are privileged structures in medicinal chemistry, known to interact with a wide range of biological targets.
The ability to generate libraries of substituted heterocycles from this compound makes it a valuable tool in drug discovery. By systematically varying the substituents on the heterocyclic core, medicinal chemists can explore the structure-activity relationships of a compound series and optimize its pharmacological properties. The polyfunctionality of the starting material allows for the introduction of diverse chemical groups, enabling the fine-tuning of properties such as potency, selectivity, and metabolic stability. The application of this building block extends to the synthesis of precursors for drugs such as barbiturates and vigabatrin. wikipedia.org
Functionalization and Derivatization Chemistry of Diethyl 3 Oxobutyl Malonate
Ester Modifications and Transesterification Reactions of Diethyl (3-oxobutyl)malonate
The diethyl ester groups of this compound are susceptible to hydrolysis, a reaction that can be controlled to achieve either mono- or di-de-esterification. The hydrolysis of both ester groups is typically achieved by heating with aqueous hydrochloric acid, which is often a prelude to decarboxylation. smolecule.comulb.ac.be Selective mono-hydrolysis to yield a malonic acid half-ester can also be achieved under specific conditions. nih.gov
Transesterification, the exchange of the ethyl groups of the ester with other alkyl groups, is a potential side reaction during base-catalyzed reactions if an alkoxide base with a different alkyl group is used. pearson.comresearchgate.net To prevent this, the alkoxide base used should correspond to the alkyl group of the ester. pearson.comresearchgate.net While often a reaction to be avoided, transesterification can be intentionally employed to modify the ester groups. For instance, the use of different alcohol/base combinations can lead to the desired transesterified product.
The hydrolysis of malonate esters can be influenced by the reaction conditions and the presence of additives. For example, a study on the hydrolysis of various malonate esters demonstrated that the use of t-BuNH2/LiBr in an alcohol/water mixture can effectively mediate the hydrolysis. semanticscholar.org
Table 1: Examples of Ester Modifications of Malonate Derivatives
| Starting Material | Reagents and Conditions | Product | Reference |
| Diethyl malonate derivative | HCl, H2O, heat | Substituted carboxylic acid (after decarboxylation) | smolecule.comulb.ac.be |
| Diethyl malonate | Sodium ethoxide in ethanol (B145695) | Prevention of transesterification | pearson.comresearchgate.net |
| Malonate ester | t-BuNH2/LiBr/EtOH/H2O | Corresponding carboxylic acid or half-ester | semanticscholar.org |
Ketone Reductions and Derivatizations of this compound
The ketone carbonyl group in this compound can be selectively reduced to a secondary alcohol. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for this transformation, as it is a mild reducing agent that typically does not affect the ester functionalities under standard conditions. researchgate.netacs.org The reduction of a ketone with sodium borohydride generally proceeds via the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by protonation of the resulting alkoxide. acs.org
The general reaction for the reduction of a ketone to a secondary alcohol using sodium borohydride is a two-step process, often carried out in an alcohol solvent like methanol (B129727) or ethanol. researchgate.netacs.org
Table 2: General Conditions for Ketone Reduction
| Carbonyl Compound | Reagent | Solvent | Product | Reference |
| Ketone | Sodium Borohydride (NaBH4) | Methanol or Ethanol | Secondary Alcohol | researchgate.netacs.org |
The resulting hydroxyl group can be further derivatized, for example, through esterification or etherification, to introduce additional functionality into the molecule. Catalytic hydrogenation is another method that can be employed for the reduction of the ketone group.
Alpha-Alkylation and Alkylation Reactions at the Malonate Carbon of this compound
The methylene (B1212753) group (α-carbon) situated between the two carbonyls of the malonate moiety is acidic, with a pKa of about 13 for diethyl malonate. smolecule.comlibretexts.org This allows for easy deprotonation by a suitable base, such as sodium ethoxide or potassium carbonate, to form a resonance-stabilized enolate. smolecule.comgre.ac.uk This enolate is a potent nucleophile that can react with alkyl halides in an SN2 reaction to introduce an alkyl group at the α-position. smolecule.comlibretexts.org
The alkylation can be performed once to yield a monoalkylated derivative or twice to produce a dialkylated compound, as the monoalkylated product still possesses one acidic proton. smolecule.comuobabylon.edu.iq The choice of base is crucial; using an alkoxide corresponding to the ester's alcohol component prevents transesterification. pearson.comresearchgate.net For dialkylation, stronger bases or phase-transfer catalysts may be employed to facilitate the second alkylation. gre.ac.uk
The general scheme for the malonic ester synthesis involves:
Formation of the enolate with a base. smolecule.com
Alkylation of the enolate with an alkyl halide. smolecule.com
Hydrolysis of the ester groups. smolecule.com
Decarboxylation upon heating to yield the substituted carboxylic acid. smolecule.com
Intramolecular alkylation can also be achieved by using a dihaloalkane, leading to the formation of cyclic compounds. smolecule.com For example, reaction with 1,4-dibromobutane (B41627) can lead to the synthesis of a cyclopentane (B165970) ring after hydrolysis and decarboxylation. smolecule.com
Table 3: Bases and Conditions for Alpha-Alkylation of Diethyl Malonate
| Base | Alkylating Agent | Conditions | Product | Reference |
| Sodium ethoxide | Alkyl halide | Ethanol | Mono- or dialkylated malonate | smolecule.com |
| Potassium carbonate | Alkyl halide | Dioxane, with PTC | Dialkylated malonate | gre.ac.uk |
| Sodium hydride | 1,4-dibromobutane | DMF, 100°C | Cyclized and alkylated product | gre.ac.ukwikipedia.org |
Rearrangement and Fragmentation Reactions of this compound Derivatives
Derivatives of this compound can undergo various rearrangement and fragmentation reactions, providing pathways to diverse molecular architectures.
One important fragmentation pathway is observed in mass spectrometry. Under electron impact, a common fragmentation pattern for 2-substituted diethyl malonate derivatives is the loss of the diethyl malonate moiety (a mass of 159 u), which often results in a stable, and sometimes the base, peak in the mass spectrum. pearson.com
Rearrangement reactions such as the Cope and Curtius rearrangements have been applied to malonate derivatives to achieve complex molecular transformations. For instance, a sequential iridium-catalyzed allylic alkylation followed by a Cope rearrangement has been used for the enantioselective γ-alkylation of α,β-unsaturated malonates. nih.gov The Curtius rearrangement has been employed in the synthesis of quaternized α-amino acids from substituted malonate-imidazolidinones, where a malonate derivative is a key intermediate. researchgate.netacs.orgacs.org
Intramolecular cyclization of appropriately functionalized this compound derivatives can lead to the formation of heterocyclic compounds. For example, derivatives can be used in the synthesis of lactones or other cyclic structures. tdl.orgrsc.org The thermal decomposition of dialkyl substituted malonic anhydrides is another example of a fragmentation reaction leading to various products. nowgongcollege.edu.in
Table 4: Examples of Rearrangement and Fragmentation Reactions
| Reaction Type | Substrate | Key Transformation | Product Type | Reference |
| Mass Spectrometry Fragmentation | 2-Substituted diethyl malonate | Loss of diethyl malonate moiety | Fragment ions | pearson.com |
| Cope Rearrangement | α,β-Unsaturated malonate derivative | Chirality translocation to γ-position | γ-Alkylated α,β-unsaturated malonate | nih.gov |
| Curtius Rearrangement | Substituted malonate-imidazolidinone | C- to N-transposition | Quaternized α-amino acid | researchgate.netacs.orgacs.org |
| Intramolecular Cyclization | Functionalized diethyl malonate derivative | Ring formation | Lactones, heterocycles | tdl.orgrsc.org |
Advanced Analytical Techniques for Characterizing Diethyl 3 Oxobutyl Malonate Transformations
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Product Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules and for monitoring the progress of chemical reactions. For Diethyl (3-oxobutyl)malonate, both ¹H and ¹³C NMR provide unique insights into its molecular framework and how it changes during chemical transformations.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule can be observed. The ethyl ester groups give rise to a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern for an ethyl group. The protons of the central CH group and the adjacent CH₂ group of the oxobutyl chain, as well as the terminal methyl group of the ketone, all produce unique signals that can be used for structural confirmation.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal, including the carbonyl carbons of the ester and ketone groups, which appear at characteristic downfield chemical shifts.
The power of NMR extends to real-time reaction monitoring. tutorchase.com By acquiring NMR spectra at various time points during a reaction involving this compound, chemists can track the disappearance of starting material signals and the appearance of product signals. nih.gov This allows for the determination of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions. For example, in a condensation reaction, the characteristic signals of the 3-oxobutyl group would be expected to change significantly upon transformation.
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Ester CH₃ | ~1.25 (triplet) | ~14.0 |
| Ester CH₂ | ~4.20 (quartet) | ~61.5 |
| Malonate CH | ~3.50 (triplet) | ~50.0 |
| Butyl CH₂ (adjacent to CH) | ~2.20 (multiplet) | ~28.0 |
| Butyl CH₂ (adjacent to C=O) | ~2.75 (triplet) | ~44.0 |
| Ketone CH₃ | ~2.15 (singlet) | ~30.0 |
| Ester C=O | - | ~169.0 |
| Ketone C=O | - | ~207.0 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Utilization of Infrared (IR) Spectroscopy for Functional Group Analysis in this compound Chemistry
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of this compound chemistry, IR spectroscopy is particularly useful for tracking changes in the key functional groups: the ketone and the esters.
The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the ester and ketone groups. ias.ac.in The ester carbonyls typically absorb in the range of 1750-1735 cm⁻¹, while the ketone carbonyl absorbs at a slightly lower frequency, around 1715 cm⁻¹. The presence of these two distinct carbonyl peaks is a key diagnostic feature for this molecule. rsc.org Additionally, the C-O stretching vibrations of the ester groups give rise to strong bands in the 1300-1000 cm⁻¹ region.
During a chemical transformation of this compound, the IR spectrum can provide clear evidence of the reaction's progress. For example, if the ketone group is reduced to an alcohol, the characteristic ketone C=O absorption at ~1715 cm⁻¹ will disappear, and a new, broad absorption band for the O-H stretch of the alcohol will appear in the region of 3500-3200 cm⁻¹. libretexts.org Similarly, if the ester groups are hydrolyzed to carboxylic acids, the ester C=O band will be replaced by the characteristic broad O-H stretch and the C=O stretch of the carboxylic acid.
The following table outlines the characteristic IR absorption frequencies for the main functional groups in this compound.
| Functional Group | Vibrational Mode | Characteristic Absorption Frequency (cm⁻¹) |
| Ester | C=O stretch | 1750-1735 |
| Ketone | C=O stretch | ~1715 |
| Ester | C-O stretch | 1300-1000 |
| Alkane | C-H stretch | 2980-2850 |
Mass Spectrometric Approaches for Structural Confirmation of this compound Reaction Products
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For the reaction products of this compound, mass spectrometry provides definitive structural confirmation.
In a typical electron ionization (EI) mass spectrum of a this compound derivative, a molecular ion peak (M⁺) may be observed, which corresponds to the molecular weight of the compound. mdpi.com The fragmentation of this molecular ion provides a unique fingerprint that can be used for structural elucidation. tutorchase.comyoutube.com Common fragmentation pathways for esters include the loss of an alkoxy group (-OR) or an entire ester group (-COOR). For ketones, cleavage of the bonds adjacent to the carbonyl group (α-cleavage) is a common fragmentation pattern. libretexts.org
Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful combination for analyzing the products of reactions involving this compound. jmchemsci.comjmchemsci.com GC separates the components of a reaction mixture, and the mass spectrometer then provides a mass spectrum for each separated component, allowing for their individual identification.
High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule with high precision, which allows for the determination of its elemental formula. rsc.orgulb.ac.begre.ac.uk This is a crucial step in the definitive identification of a new compound formed in a reaction.
The following table lists some expected fragment ions that could be observed in the mass spectrum of this compound and its derivatives.
| m/z (mass-to-charge ratio) | Possible Fragment Identity |
| M - 45 | Loss of an ethoxy group (-OCH₂CH₃) |
| M - 73 | Loss of a carbethoxy group (-COOCH₂CH₃) |
| M - 160 | Loss of a diethyl malonate radical |
| 43 | Acetyl cation ([CH₃CO]⁺) |
Through the combined application of these advanced analytical techniques, chemists can thoroughly characterize the transformations of this compound, elucidating reaction pathways and confirming the structures of the resulting products with a high degree of confidence.
Theoretical and Computational Chemistry Approaches to Diethyl 3 Oxobutyl Malonate
Quantum Mechanical Studies of Reaction Pathways and Transition States
Quantum mechanical (QM) methods are powerful tools for investigating the intricate details of chemical reactions at the electronic level. For molecules like diethyl (3-oxobutyl)malonate, QM studies can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the determination of activation energies and reaction kinetics.
Research on related β-dicarbonyl compounds in reactions such as the Knoevenagel condensation and alkylations offers significant insights. For instance, Density Functional Theory (DFT) calculations have been employed to study the mechanism of the Knoevenagel condensation, a reaction where active methylene (B1212753) compounds, like malonates, react with aldehydes or ketones. nih.govnih.govacs.org These studies have elucidated the role of catalysts, such as amines, in facilitating the reaction by lowering the energy barriers of key steps. nih.govacs.org A theoretical study on the organocatalyzed Knoevenagel condensation highlighted the essential role of a secondary amine catalyst in activating the aldehyde for nucleophilic attack. nih.gov
Similarly, QM calculations have been used to understand the C- versus O-alkylation of β-dicarbonyl compounds, a fundamental reaction for this class of molecules. mdpi.comnih.gov The regioselectivity of this reaction is often dependent on the nature of the β-dicarbonyl compound, the alkylating agent, and the reaction conditions. mdpi.comnih.gov Computational studies can predict the relative energies of the transition states leading to the C- and O-alkylated products, thereby explaining the observed experimental outcomes.
In the context of this compound, QM studies could be envisioned to explore its intramolecular cyclization to form cyclic derivatives, a common reaction pathway for γ-keto esters. Such studies would involve locating the transition state for the cyclization and calculating the associated activation energy, providing valuable information on the feasibility and kinetics of the reaction.
Table 1: Representative Activation Energies from QM Studies of Related Reactions
| Reaction Type | Model Compound | Catalyst | QM Method | Calculated Activation Energy (kcal/mol) | Reference |
| Knoevenagel Condensation | Malonic Acid + Benzaldehyde | Piperidine | DFT | 20.6 | acs.org |
| Knoevenagel Condensation | Dimethyl Malonate + Aldehyde | TiCl₂O | DFT | 11.27 | nih.gov |
| GaCl₃-catalyzed Knoevenagel Condensation | ITIC-CHO + IC | GaCl₃ | DFT | 26.3 | acs.org |
This table is illustrative and based on data for analogous systems, as direct data for this compound is not available.
Molecular Dynamics Simulations of this compound Systems
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational dynamics, solvent effects, and intermolecular interactions. For a flexible molecule like this compound, MD simulations can be particularly illuminating.
MD simulations of β-keto esters have been used to investigate their conformational preferences and the dynamics of their interactions with other molecules, such as enzymes or in solution. researchgate.netmdpi.com For instance, MD simulations have been employed to understand how β-keto esters bind to the active sites of enzymes, revealing the key interactions that govern substrate recognition and catalysis. researchgate.net These simulations can also shed light on the role of solvent molecules in stabilizing different conformations or intermediates. ornl.gov
A study on β-keto esters designed for antibacterial activity used MD simulations to assess the stability of their interactions with target proteins. mdpi.comnih.gov The simulations provided a dynamic picture of the binding process, complementing the static view offered by molecular docking. mdpi.comnih.gov
For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable conformers in different solvents. This is particularly relevant as the relative orientation of the two carbonyl groups and the ester functionalities can significantly influence its reactivity. Furthermore, MD simulations could model the self-assembly or aggregation of this compound molecules in non-polar solvents, or its interaction with interfaces.
Table 2: Potential Applications of MD Simulations for this compound
| Area of Investigation | Information Gained |
| Conformational Analysis | Identification of low-energy conformers and the barriers between them. |
| Solvation Effects | Understanding how the solvent structure around the molecule influences its conformation and reactivity. |
| Binding to Receptors | Elucidating the binding mode and interaction energies with biological targets or catalysts. |
| Diffusion and Transport | Calculating diffusion coefficients in various media. |
This table outlines potential research directions, as specific MD simulation data for this compound is not currently available in the literature.
In Silico Predictions of Reactivity and Selectivity in this compound Chemistry
In silico methods, which encompass a broad range of computational techniques, are increasingly used to predict the reactivity and selectivity of chemical reactions, as well as the physicochemical properties of molecules. For this compound, these methods can provide valuable predictions to guide synthetic efforts.
The reactivity of the different carbon and oxygen atoms in this compound can be predicted using computational approaches. For example, the acidity of the α-protons can be calculated, and the nucleophilicity of the resulting enolate can be assessed. These calculations can help predict the outcome of reactions with various electrophiles. Computational studies on related dicarbonyl compounds have successfully predicted their reactivity and the regioselectivity of their reactions. rsc.orgsioc-journal.cn
Furthermore, in silico models can be developed to predict the selectivity of reactions involving this compound. For example, in a reduction reaction of the keto group, computational methods could predict the stereoselectivity of the reaction with different reducing agents. Similarly, for alkylation reactions, the C- versus O-alkylation selectivity could be predicted based on calculated properties of the enolate and the electrophile.
Recent research has also focused on using in silico tools for designing molecules with specific properties. For β-keto esters, computational methods have been used to predict their potential as antibacterial agents by modeling their interaction with bacterial proteins. mdpi.comnih.gov Such approaches could, in principle, be applied to derivatives of this compound to explore their potential biological activities.
Future Perspectives and Emerging Research Areas for Diethyl 3 Oxobutyl Malonate
Integration of Diethyl (3-oxobutyl)malonate Chemistry with Flow Synthesis
The synthesis of this compound, typically achieved via a Michael addition, is a prime candidate for adaptation to flow chemistry protocols. Flow synthesis, or continuous-flow chemistry, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scaling-up and automation.
While specific studies detailing the end-to-end flow synthesis of this compound are emerging, related research provides a strong proof-of-concept. For instance, the development of polystyrene-based porous monolithic catalysts functionalized with triphenylphosphine (B44618) has been explored for use in flow reactors. researchgate.net These systems are designed to catalyze Michael additions, the very reaction class used to produce this compound. researchgate.net The immobilization of the catalyst on a solid support within a flow reactor facilitates its separation from the product stream, enabling continuous operation and catalyst recycling, thereby reducing waste and cost.
The key advantages of applying flow synthesis to this compound production include:
Enhanced Safety: The small reactor volumes inherent to flow systems minimize the risks associated with handling reactive intermediates or managing exothermic reactions.
Improved Yield and Selectivity: Precise control over temperature, pressure, and residence time can optimize the reaction to favor the desired product and minimize the formation of byproducts.
Scalability: Increasing production capacity is achieved by running the system for longer durations or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up large batch reactors.
Future research will likely focus on optimizing catalyst systems, such as immobilized phosphines or other organocatalysts, within packed-bed or monolithic flow reactors specifically for the conjugate addition of diethyl malonate to methyl vinyl ketone.
Exploration of Biocatalytic and Enzymatic Transformations Involving this compound
Biocatalysis is a rapidly expanding field in chemical synthesis, offering highly selective and environmentally benign alternatives to conventional chemical methods. The application of enzymes and whole-cell systems to reactions involving diethyl malonate and its derivatives is an area of active investigation.
Enzymes have demonstrated significant potential in transforming malonate-containing compounds. For example, in the industrial synthesis of Pregabalin, an enzymatic kinetic resolution is a critical step. unibo.itmdpi.com This process involves the reaction of a diethyl malonate derivative, showcasing the compatibility of this chemical scaffold with enzymatic systems. unibo.itmdpi.com Furthermore, various bacteria are known to grow on malonate as a carbon source, possessing enzymes capable of its decarboxylation. nih.gov This indicates a natural enzymatic machinery for processing the malonate moiety.
Specific areas of emerging research include:
Enantioselective Reduction: The ketone group in this compound is a target for asymmetric reduction to produce chiral hydroxyl compounds, which are valuable synthetic intermediates. Studies on the bioreduction of N-(3-oxobutyl)heterocycles using yeast whole-cell biocatalysts have shown that ketoreductases can achieve excellent conversions and high enantiomeric excess. nih.gov Similar yeast strains or isolated ketoreductase enzymes could be applied to this compound.
Enzymatic Michael Addition: While chemical catalysis of the Michael addition is common, researchers are exploring enzymatic pathways. Directed evolution and enzyme screening could identify or create enzymes capable of catalyzing the direct conjugate addition of diethyl malonate to methyl vinyl ketone with high stereoselectivity.
Hydrolytic and Other Transformations: Lipases and esterases could be employed for the selective hydrolysis of one or both of the ethyl ester groups, a transformation that can be challenging to control with chemical reagents.
The development of bio-based synthetic routes, potentially starting from diethyl malonate, is seen as a way to overcome the ecological and practical challenges of complex chemical syntheses that require protecting groups and harsh reagents. acs.org
New Catalytic Systems for this compound-Mediated Reactions
The synthesis of this compound via the Michael addition of diethyl malonate to methyl vinyl ketone is a benchmark reaction for testing the efficacy of new catalytic systems. Research is focused on developing catalysts that are more efficient, selective, sustainable, and capable of operating under mild, metal-free conditions.
A variety of innovative catalysts have been investigated for this and analogous transformations:
Bifunctional Organocatalysts: These catalysts possess both a Lewis basic site to activate the nucleophile (diethyl malonate) and a Lewis acidic or hydrogen-bond donor site to activate the electrophile (methyl vinyl ketone).
Thiourea-based catalysts: Cinchona alkaloid-derived thioureas have been shown to be highly effective, promoting the reaction with high yields and enantioselectivity for related substrates. mdpi.comrsc.org They operate by activating the Michael acceptor and donor through hydrogen bonding. arkat-usa.org
Phosphine-boronates: These ambiphilic molecules contain a Lewis basic phosphorus center and a Lewis acidic boron center. researchgate.net This combination significantly enhances catalytic performance compared to phosphines alone in the Michael addition of malonates to methyl vinyl ketone. researchgate.net
Frustrated Lewis Pairs (FLPs): These systems consist of a sterically hindered Lewis acid and Lewis base that cannot form a classical adduct. They have been shown to catalyze Michael additions, with systems like carboranes acting as the Lewis acid component. researchgate.net
Simple Salt and Base Systems: Researchers have explored cost-effective and simple catalytic systems. A combination of LiClO₄/Et₃N, for example, has been demonstrated to efficiently catalyze Michael additions with high yields and short reaction times under solvent-free conditions. researchgate.net
Transition Metal Catalysts: While organocatalysis is a major focus, transition metals continue to be relevant. Ytterbium triflate (Yb(OTf)₃) has been used to catalyze the reaction, although challenges in achieving high yields under certain conditions have been noted. lu.se
The following table summarizes the performance of various catalytic systems in the Michael addition of malonates to α,β-unsaturated ketones, which is the core reaction for producing this compound.
| Catalyst System | Michael Donor | Michael Acceptor | Key Features | Reference |
| Phosphine-boronates | Dimethyl malonate | Methyl vinyl ketone | Bifunctional organocatalyst; enhanced rates over phosphines alone. | researchgate.net |
| Carborane/Phosphine (B1218219) FLP | Dimethyl malonate | 3-Buten-2-one | Carborane acts as a tunable Lewis acid component. | researchgate.net |
| LiClO₄/Et₃N | Active methylene (B1212753) compounds | Conjugated ketones | High yields, short reaction times, solvent-free conditions. | researchgate.net |
| Thiourea derivatives | Diethyl malonate | Chalcones | Highly enantioselective, multiple H-bonding sites. | rsc.org |
| Yb(OTf)₃ | Diethyl malonate | Methyl vinyl ketone | Transition-metal catalysis; performance is condition-dependent. | lu.se |
Future work in this area will continue to target catalysts with lower loading, higher turnover numbers, improved stereoselectivity, and greater sustainability, including the use of recyclable or immobilized catalysts suitable for flow chemistry.
Applications in Advanced Materials Science and Polymer Chemistry
While primarily known as a synthetic intermediate, the structural features of this compound suggest its potential as a monomer or functional additive in materials science and polymer chemistry. Its combination of a reactive methylene group, two ester functionalities, and a ketone group allows for a variety of subsequent chemical modifications.
Precursor to Functional Monomers: this compound can serve as a starting material for more complex molecules that can be polymerized. For example, it can be used in alkylation reactions to create larger structures. The synthesis of tetraketones from dimethyl 2-(3-oxobutyl)malonate demonstrates its utility as a building block for creating molecules with multiple reactive sites, which could then act as monomers or crosslinkers. ulb.ac.begre.ac.uk
Crosslinking and Polymer Modification: The acetoacetyl group (related to the 3-oxobutyl moiety) is known to be reactive and is used in crosslinking chemistry. scribd.com The ketone and active methylene group in this compound could undergo reactions with amines or participate in other condensation reactions to form crosslinks within a polymer matrix, potentially improving thermal and mechanical properties. scribd.com
Synthesis of Liquid Crystals: The parent compound, diethyl malonate, is a key starting material in the synthesis of advanced materials. For instance, it is used to create C2-substituted cyanobiphenyl malonates, which exhibit mesomorphic (liquid crystalline) properties. taylorandfrancis.com By analogy, this compound could be incorporated into similar molecular designs to create novel liquid crystalline materials, with the 3-oxobutyl group offering a site for further functionalization to tune the material's properties.
Although direct polymerization of this compound is not widely reported, its potential as a functional building block is significant. Future research could explore its incorporation into polyesters, polyamides, or other polymer systems to impart specific functionalities, such as increased polarity, sites for post-polymerization modification, or metal-chelation capabilities.
Q & A
Q. What is the mechanistic role of diethyl malonate derivatives in Claisen condensation reactions?
Diethyl malonate acts as a β-ketoester precursor, enabling nucleophilic addition of its enolate ion to carbonyl carbons. The reaction forms new carbon-carbon bonds, critical for constructing complex molecules like β-ketoesters. The electron-withdrawing ester groups enhance α-hydrogen acidity, facilitating enolate formation. Reaction conditions (base strength, solvent polarity) must be optimized to stabilize the enolate intermediate .
Q. How is diethyl malonate employed in alkylation reactions to synthesize substituted β-ketoesters?
Enolate ions generated from diethyl malonate react with alkyl halides or electrophiles (e.g., acrylonitrile in Michael additions) to introduce substituents at the α-carbon. Key steps include:
- Deprotonation with a strong base (e.g., NaOEt).
- Alkylation under controlled temperature (e.g., 35°C) and solvent (e.g., pyridine) to minimize side reactions.
- Decarboxylation or hydrolysis to yield final products. Optimal stoichiometry (e.g., 1:1.2 malonate:electrophile) improves yields .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be maximized in asymmetric Michael additions involving diethyl malonate derivatives?
Catalytic asymmetric synthesis using chiral catalysts (e.g., L-proline) induces stereoselectivity. Variables affecting ee include:
Q. What methodologies optimize copper-catalyzed α-arylation of diethyl malonate derivatives at room temperature?
Using CuI/2-picolinic acid systems under mild conditions:
- Catalytic CuI (5–10 mol%) and aryl iodides as coupling partners.
- Solvent selection (e.g., DMF or THF) to stabilize intermediates.
- Monitoring via GC/MS for real-time reaction progress. This method achieves >90% yield with broad functional group tolerance .
Q. Which analytical techniques are critical for quantifying diethyl malonate in environmental or biological matrices?
- GC/MS with Selected Ion Monitoring (SIM): Enables precise quantification using internal standards (e.g., dimethyl malonate) .
- Vibrating-tube densimetry: Measures density changes to assess purity in binary mixtures (e.g., with alcohols) .
- TR-EPR/Pulsed EPR: Resolves radical intermediates in photochemical reactions, aiding mechanistic studies .
Data Contradiction & Structural Analysis
Q. How are structural ambiguities in diethyl malonate derivatives resolved during crystallographic or spectroscopic studies?
Conflicting data on molecular planarity (e.g., in urea adducts) are addressed via:
- X-ray crystallography: Determines bond angles/distances (e.g., non-bonded O-O distances <1.6 Å indicate non-planarity).
- DFT calculations: Models energetically favorable conformations (e.g., twisted vs. planar configurations).
- Variable-temperature NMR: Detects dynamic equilibria between conformers. Combined approaches validate proposed structures .
Methodological Best Practices
- Synthetic Optimization: Pre-dry ethanol to avoid NaOH formation during NaOEt synthesis, which can derail alkylation .
- Catalyst Recycling: Immobilize chiral catalysts on silica to enhance reusability in asymmetric reactions .
- Safety Protocols: Adhere to flammability guidelines (flash point: 90°C) and use explosion-proof equipment during high-temperature reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
